5-Bromo-2-(4-methylphenoxy)aniline
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Overview
Description
5-Bromo-2-(4-methylphenoxy)aniline: is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a 4-methylphenoxy group at the 2nd position, and an aniline group. This compound is often used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-methylphenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include nitro compounds or amines, depending on the reaction conditions.
Scientific Research Applications
5-Bromo-2-(4-methylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules through coupling reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methylphenoxy)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and the aniline group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
5-Bromo-2-methylaniline: Similar structure but lacks the 4-methylphenoxy group.
2-(4-Methylphenoxy)aniline: Similar structure but lacks the bromine atom.
5-Bromo-2-phenoxyaniline: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness: 5-Bromo-2-(4-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the 4-methylphenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-(4-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPHEKLZVLCZMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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